Cas no 2639414-56-3 (methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate)

Methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate is a specialized organic compound featuring a pyrazole core substituted with a phenyl group and a trifluoromethyl moiety, coupled with an amino butanoate ester side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino ester functionality offers versatility for further derivatization. The compound’s well-defined molecular architecture makes it a valuable intermediate for designing bioactive molecules, particularly in medicinal chemistry applications where fluorinated heterocycles are sought after. Its high purity and consistent quality ensure reliable performance in synthetic workflows.
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate structure
2639414-56-3 structure
商品名:methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
CAS番号:2639414-56-3
MF:C15H16F3N3O2
メガワット:327.301653862
CID:5665003
PubChem ID:165898785

methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 化学的及び物理的性質

名前と識別子

    • EN300-27727328
    • 2639414-56-3
    • methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
    • インチ: 1S/C15H16F3N3O2/c1-23-14(22)11(7-8-19)12-9-20-21(13(12)15(16,17)18)10-5-3-2-4-6-10/h2-6,9,11H,7-8,19H2,1H3
    • InChIKey: VCYOZHGRZXFIET-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=NN1C1C=CC=CC=1)C(C(=O)OC)CCN)(F)F

計算された属性

  • せいみつぶんしりょう: 327.11946125g/mol
  • どういたいしつりょう: 327.11946125g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27727328-0.05g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
0.05g
$1212.0 2025-03-19
Enamine
EN300-27727328-0.1g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
0.1g
$1269.0 2025-03-19
Enamine
EN300-27727328-0.5g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
0.5g
$1385.0 2025-03-19
Enamine
EN300-27727328-1.0g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
1.0g
$1442.0 2025-03-19
Enamine
EN300-27727328-10.0g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
10.0g
$6205.0 2025-03-19
Enamine
EN300-27727328-5g
2639414-56-3
5g
$4184.0 2023-09-10
Enamine
EN300-27727328-2.5g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
2.5g
$2828.0 2025-03-19
Enamine
EN300-27727328-5.0g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
5.0g
$4184.0 2025-03-19
Enamine
EN300-27727328-1g
2639414-56-3
1g
$1442.0 2023-09-10
Enamine
EN300-27727328-0.25g
methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate
2639414-56-3 95.0%
0.25g
$1328.0 2025-03-19

methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate 関連文献

methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoateに関する追加情報

Research Brief on Methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate (CAS: 2639414-56-3)

Recent studies have highlighted the growing interest in methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate (CAS: 2639414-56-3), a compound with significant potential in medicinal chemistry and drug development. This molecule, characterized by its unique pyrazole and trifluoromethyl groups, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. The compound's structural features make it a promising candidate for targeting specific biological pathways involved in inflammation, cancer, and neurological disorders.

One of the key areas of research focuses on the synthesis and optimization of methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate. Recent publications have detailed novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. These advancements are critical for facilitating further preclinical and clinical studies. Additionally, computational modeling has been employed to predict the compound's binding affinity to various biological targets, providing insights into its mechanism of action.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific enzymes and receptors. For instance, research has shown that methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate exhibits potent inhibitory activity against certain kinases implicated in inflammatory responses. These findings suggest its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other autoimmune diseases. Furthermore, preliminary data indicate that the compound may also have applications in oncology, where it could serve as a lead compound for the development of novel anticancer drugs.

Despite these promising results, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Recent studies have begun to address these gaps by conducting detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses. Early findings suggest that the compound has favorable bioavailability and a manageable safety profile, though further optimization may be required to minimize off-target effects. These studies are essential for advancing the compound through the drug development pipeline.

In conclusion, methyl 4-amino-2-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate represents a compelling area of research in the field of medicinal chemistry. Its unique structural attributes and promising biological activity make it a valuable candidate for further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and exploring its therapeutic potential in diverse disease models. The continued exploration of this compound could yield significant contributions to the development of new and effective treatments for a range of medical conditions.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.